4-甲基-5-(4-甲基苯基)-4H-1,2,4-三唑-3-硫醇

描述

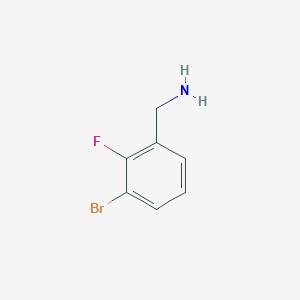

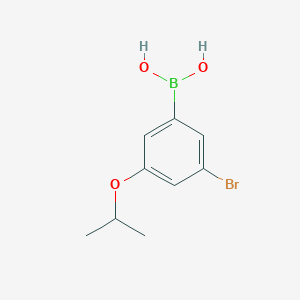

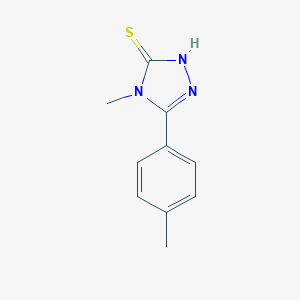

The compound 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The specific structure of this compound, featuring a triazole ring substituted with methyl groups and a thiol functionality, suggests potential for unique physicochemical properties and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions and can be achieved through various methods, including the reaction of dithiocarbazinate with hydrazine hydrate . The synthesis of related compounds has been reported to proceed via multi-step reactions, yielding crystalline products with excellent yield . The synthesis process is often monitored using techniques such as FT-IR, MS, and NMR spectroscopy to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using X-ray diffraction, which provides detailed information about the crystal structure and supports the formation of specific tautomers, such as the thione isomer . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and predict the most stable tautomeric forms . The presence of intramolecular hydrogen bonds and other non-covalent interactions can be investigated using Hirshfeld surface analysis .

Chemical Reactions Analysis

Triazole derivatives can exhibit tautomerism, particularly thiol-thione tautomerism, which can be influenced by intramolecular proton transfer . The equilibrium between these tautomeric forms can be studied using spectroscopic methods and theoretical calculations . The reactivity of these compounds can be further explored through their ability to undergo various chemical transformations, leading to the synthesis of a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized using a combination of experimental and theoretical methods. Spectral techniques such as FT-IR, UV-visible, and NMR spectroscopy provide insights into the vibrational modes, electronic transitions, and chemical environments within the molecule . Computational methods, including DFT and time-dependent DFT calculations, are used to predict electronic parameters, molecular electrostatic potential surfaces, and nonlinear optical properties . These properties are crucial for understanding the behavior of the compounds in different environments and their potential applications .

科学研究应用

Field

Application

The compound is used in the synthesis of triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents . These agents could be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Methods of Application

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

New Psychoactive Substance

Field

Application

The compound is used in the synthesis of a new psychoactive substance known as 4,4’-DMAR (4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine) . This substance has been examined by the EMCDDA and Europol .

Methods of Application

The compound is synthesized into 4,4’-DMAR, which has four enantiomers and exists as racemic cis- or trans- forms . It is a synthetic substituted oxazoline derivative interpretable as an analogue of 4-methylaminorex (4-MAR) and aminorex, which are psychostimulants .

Preparation of Phospholipase A2 Inhibitors

Field

Application

The compound is used in the preparation of a range of phospholipase A2 inhibitors . These inhibitors have potential applications to central nervous system disorders .

Methods of Application

The (4S, 5S)- trans-4,4’-DMAR enantiomer of the compound has been featured in several patents related to the preparation of a range of phospholipase A2 inhibitors .

Results

While there are patent applications filed for some of its isomers, there are currently no therapeutic applications for 4,4’-DMAR .

安全和危害

The safety and hazards associated with “4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol” are not clearly defined in the available resources. However, it’s important to handle all chemicals with appropriate safety measures1.

未来方向

The future directions for research on “4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol” are not clearly defined in the available resources. However, the development of novel therapeutic agents for a variety of pathological conditions has been a focus for medicinal chemists working with thiazole-bearing compounds4.

属性

IUPAC Name |

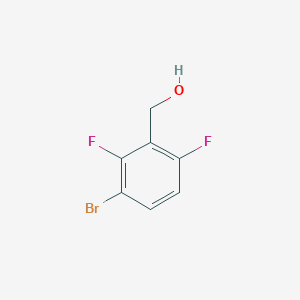

4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-3-5-8(6-4-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBRNSIBHZNBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351516 | |

| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

138417-37-5 | |

| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)